molecular formula C8H7ClO3S B6223320 4-formyl-3-methylbenzene-1-sulfonyl chloride CAS No. 2763754-62-5

4-formyl-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B6223320
CAS No.: 2763754-62-5
M. Wt: 218.7
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Description

4-Formyl-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S It is a derivative of benzene, featuring a formyl group (-CHO) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3-methylbenzene-1-sulfonyl chloride typically involves the following steps:

    Nitration: The starting material, 3-methylbenzaldehyde, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Techniques such as recrystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.

    Sulfonylation: Chlorosulfonic acid or sulfuryl chloride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonyl Hydrazides: Formed by reaction with hydrazines.

    Carboxylic Acids: Formed by oxidation of the formyl group.

Scientific Research Applications

4-Formyl-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-formyl-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The formyl group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl chloride: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.

    4-Formylbenzene-1-sulfonyl chloride: Lacks the methyl group, which can influence the compound’s reactivity and steric properties.

    3-Methylbenzene-1-sulfonyl chloride:

Uniqueness

4-Formyl-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

2763754-62-5

Molecular Formula

C8H7ClO3S

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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